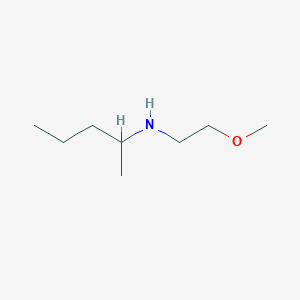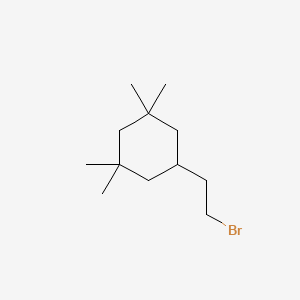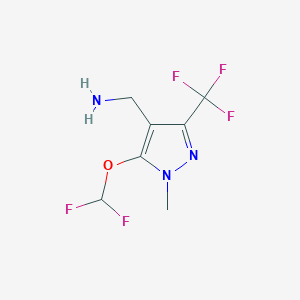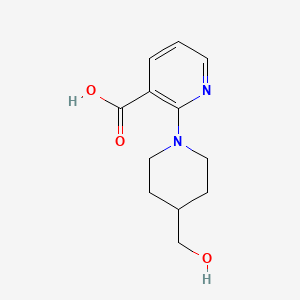
2-(4-(Hydroxymethyl)piperidin-1-yl)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Hydroxymethyl)piperidin-1-yl)nicotinic acid is a compound that features a piperidine ring substituted with a hydroxymethyl group and a nicotinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Hydroxymethyl)piperidin-1-yl)nicotinic acid typically involves the reaction of nicotinic acid with 4-(hydroxymethyl)piperidine. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Hydroxymethyl)piperidin-1-yl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nicotinic acid moiety can be reduced to form a dihydropyridine derivative.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(4-(Carboxymethyl)piperidin-1-yl)nicotinic acid.
Reduction: Formation of 2-(4-(Hydroxymethyl)piperidin-1-yl)dihydronicotinic acid.
Substitution: Formation of various substituted piperidine derivatives depending on the electrophile used.
Scientific Research Applications
2-(4-(Hydroxymethyl)piperidin-1-yl)nicotinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(Hydroxymethyl)piperidin-1-yl)nicotinic acid involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds with similar piperidine rings but different substituents.
Nicotinic acid derivatives: Compounds with modifications to the nicotinic acid moiety.
Uniqueness
2-(4-(Hydroxymethyl)piperidin-1-yl)nicotinic acid is unique due to the combination of the piperidine ring and nicotinic acid moiety, which imparts specific chemical and biological properties. This combination allows for unique interactions with biological targets and potential therapeutic applications .
Properties
Molecular Formula |
C12H16N2O3 |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
2-[4-(hydroxymethyl)piperidin-1-yl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H16N2O3/c15-8-9-3-6-14(7-4-9)11-10(12(16)17)2-1-5-13-11/h1-2,5,9,15H,3-4,6-8H2,(H,16,17) |
InChI Key |
ZYWUYXIXDMLEEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CO)C2=C(C=CC=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



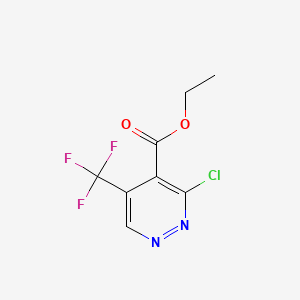


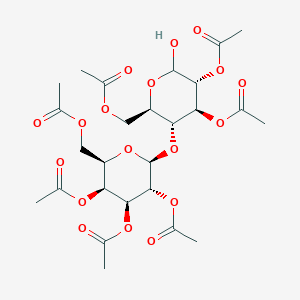
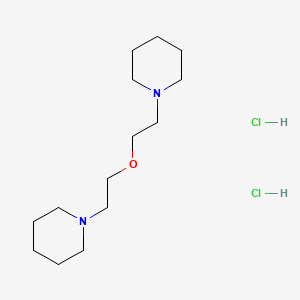

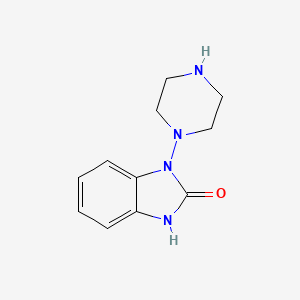
![1-(6-Hydroxy-2,3,4-trimethoxyphenyl)-3-[3-methoxy-4-(phenylmethoxy)phenyl]-2-propen-1-one](/img/structure/B15296226.png)
